molecular formula C12H15NO3 B1452408 Methyl 4-[(3-azetidinyloxy)methyl]benzoate CAS No. 1121587-36-7

Methyl 4-[(3-azetidinyloxy)methyl]benzoate

Cat. No.: B1452408
CAS No.: 1121587-36-7
M. Wt: 221.25 g/mol
InChI Key: CFIPGESXPWENGJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of Methyl 4-[(3-azetidinyloxy)methyl]benzoate is characterized by a central benzoate ester framework with a substituted oxymethyl group at the para position, which serves as a linker to the azetidine ring system. The compound's International Union of Pure and Applied Chemistry name, methyl 4-(azetidin-3-yloxymethyl)benzoate, reflects this structural organization where the azetidine nitrogen heterocycle is connected through its 3-position carbon to an oxygen atom, which in turn bridges to a methyl group attached to the aromatic ring. The four-membered azetidine ring introduces significant ring strain, with bond angles deviating substantially from the tetrahedral geometry typically observed in acyclic systems. This ring strain affects the electronic distribution within the molecule and influences the reactivity patterns observed in chemical transformations.

The stereochemical complexity of the molecule arises primarily from the azetidine ring, where the 3-position carbon bearing the oxymethyl substituent can adopt different spatial orientations relative to the nitrogen atom. The constrained nature of the four-membered ring limits conformational flexibility, effectively reducing the number of accessible conformations compared to analogous compounds containing larger ring systems. The ether oxygen linking the azetidine to the benzyl group introduces additional conformational considerations, as rotation around the carbon-oxygen bonds can influence the overall molecular geometry. The planarity of the benzoate moiety contrasts with the puckered nature of the azetidine ring, creating a molecular architecture that combines rigid and flexible elements in a controlled manner.

Properties

IUPAC Name

methyl 4-(azetidin-3-yloxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-9(3-5-10)8-16-11-6-13-7-11/h2-5,11,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIPGESXPWENGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically involves two main stages:

  • Stage 1: Synthesis of methyl 4-(hydroxymethyl)benzoate or methyl 4-(aminomethyl)benzoate intermediate
  • Stage 2: Introduction of the 3-azetidinyloxy group via nucleophilic substitution or etherification

Preparation of Methyl 4-(Hydroxymethyl)benzoate or Methyl 4-(Aminomethyl)benzoate Intermediates

Esterification of 4-(hydroxymethyl)benzoic acid or 4-(aminomethyl)benzoic acid

  • Method: Fischer esterification is the classical approach, reacting the corresponding acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven toward ester formation by using excess methanol and removing water via azeotropic distillation (Dean-Stark apparatus).

  • Alternative: Esterification of 4-(aminomethyl)benzoic acid with methanol under controlled pH and temperature conditions, often in the presence of hydrochloric acid, yields methyl 4-(aminomethyl)benzoate with high efficiency (yields over 85%, often >88%) without isolating the hydrochloride intermediate.

  • Catalytic hydrogenation: Methyl 4-(aminomethyl)benzoate can also be obtained by catalytic hydrogenation of methyl 4-cyanobenzoate or related oxime/imines formed from methyl 4-formylbenzoate.

Parameter Typical Conditions Yield (%) Notes
Acid catalyst (H2SO4) Room temp to reflux, excess methanol 70-90 Requires water removal for high yield
Esterification with HCl 5-10 °C, aqueous methanol solution >85 Avoids intermediate isolation
Catalytic hydrogenation Pd/C catalyst, H2 gas, mild conditions 80-90 Suitable for industrial scale

Introduction of the 3-Azetidinyloxy Group

The 3-azetidinyloxy substituent is introduced by reacting the methyl 4-(hydroxymethyl)benzoate or methyl 4-(aminomethyl)benzoate intermediate with an azetidine derivative under conditions favoring nucleophilic substitution or ether formation.

  • Typical approach: The hydroxymethyl group on the benzoate is converted to a good leaving group (e.g., halide or tosylate), followed by nucleophilic displacement with 3-azetidinol or its derivatives.

  • Reaction conditions: Mild bases or phase-transfer catalysts are used to facilitate the substitution while preserving the ester moiety.

  • Purification: The product is purified by extraction, drying, and distillation or chromatography to ensure high purity.

Related Synthetic Routes and Optimization

Step Reagents/Conditions Outcome/Notes
Esterification Methanol, H2SO4 or HCl, reflux or 5-10°C High purity methyl ester formation
Activation of hydroxymethyl Conversion to halide (e.g., bromide) or tosylate Prepares for nucleophilic substitution
Nucleophilic substitution 3-azetidinol, base (e.g., K2CO3), solvent (DMF) Formation of azetidinyloxy ether linkage
Purification Extraction, drying over Na2SO4, distillation Removal of impurities, isolation of target compound

Research Findings and Industrial Considerations

  • Yield and purity: Industrial methods emphasize high yields (>85%) and purity (>99%) through optimized esterification and purification techniques.

  • Environmental and safety: Avoidance of hazardous reagents like diazomethane is preferred; Fischer esterification and catalytic hydrogenation are safer and scalable.

  • Catalyst selection: Acid catalysts for esterification and palladium catalysts for hydrogenation are commonly used; cobalt or ceric salts assist oxidation steps in related methyl benzoate preparations.

  • Water removal: Efficient removal of water during esterification is critical to drive the reaction forward and improve yield.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield (%) Purity (%) Notes
Esterification Fischer esterification 4-(aminomethyl)benzoic acid + MeOH + HCl or H2SO4 85-90 >99 Water removal critical, mild temp
Catalytic hydrogenation Reduction of nitrile/oxime Pd/C, H2, mild conditions 80-90 High Industrial scale feasible
Activation of hydroxymethyl group Halogenation or tosylation PBr3 or TsCl, base N/A N/A Prepares for nucleophilic substitution
Nucleophilic substitution Ether formation 3-azetidinol, base, polar aprotic solvent 70-85 High Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-azetidinyloxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the azetidinyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

    Oxidation: 4-[(3-azetidinyloxy)methyl]benzoic acid.

    Reduction: 4-[(3-azetidinyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3-azetidinyloxy)methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-azetidinyloxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The azetidinyloxy group is believed to play a crucial role in modulating the compound’s biological activity by binding to target proteins and enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Key Observations :

Urea-linked derivatives (e.g., methyl 4-(carbamoylamino)benzoate) exhibit improved solubility due to hydrogen-bonding capacity, making them suitable for biological screening .

Synthetic Efficiency: Yields for nitrobenzyloxy derivatives (e.g., 5a) reach 82% under mild conditions (K₂CO₃, DMF, 70°C), suggesting efficient alkylation protocols .

Biological Relevance: Quinoline-piperazine hybrids (e.g., C1) demonstrate anticancer activity via intercalation or kinase inhibition, whereas azetidine derivatives are underexplored in this context . Urea-linked benzoates (e.g., aquaporin inhibitors) highlight the role of substituent polarity in target engagement .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Compound LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Notes
Methyl 4-[(3-azetidinyloxy)methyl]benzoate ~1.5 1 (azetidine N-H) 4 4 Moderate lipophilicity
Methyl 4-(3-nitrobenzyloxy)benzoate ~2.8 0 5 5 High LogP due to nitro group
Methyl 4-(carbamoylamino)benzoate ~1.0 2 (urea NH₂) 4 3 Enhanced solubility

*Estimated using fragment-based methods.

  • Lipophilicity : The azetidine derivative’s LogP (~1.5) is lower than nitrobenzyloxy analogues (~2.8), suggesting better aqueous compatibility .

Biological Activity

Methyl 4-[(3-azetidinyloxy)methyl]benzoate, a compound with the chemical formula C12H15N03, has garnered attention for its potential biological activities. This article explores its mechanisms of action, cytotoxicity, and applications in various fields, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1121587-36-7
  • Molecular Weight : 221.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine moiety may facilitate binding to various enzymes or receptors, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for understanding its therapeutic potential and side effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on human cell lines. The following table summarizes the observed cytotoxicity levels:

Cell LineConcentration (mM)Cell Viability (%)
HEK293 (Kidney)0100
5.580
11<50
CACO2 (Colon)0100
3.7~70
11<50

These results indicate that concentrations above 5.5 mM significantly reduce cell viability, suggesting a dose-dependent cytotoxic effect, particularly in kidney cells .

Case Studies

  • In Vitro Analysis : A study investigated the effects of this compound on cultured human cells. The compound exhibited significant cytotoxicity at higher concentrations, particularly in kidney and colon cell lines, indicating potential implications for safety in agricultural applications where exposure might occur .
  • Pesticide Efficacy : Research has highlighted the compound's potential as an environmentally safe insecticide. It demonstrated effective contact toxicity against various agricultural pests, with LC50 values indicating its efficacy in pest management strategies .

Research Findings

The following findings summarize key insights from recent research:

  • Toxicological Profile : this compound showed mild toxicity in vitro, necessitating further investigation into its safety profile for agricultural use .
  • Environmental Impact : Studies suggest that while the compound is effective against pests, its impact on non-target organisms and ecosystems requires thorough evaluation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 4-[(3-azetidinyloxy)methyl]benzoate to maximize yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and esterification. Key factors include:

  • Solvent Choice : Absolute ethanol or dichloromethane (DCM) with glacial acetic acid as a catalyst for condensation reactions (e.g., reflux for 4–24 hours) .
  • Base Selection : Use of DIPEA (N,N-diisopropylethylamine) to deprotonate intermediates and facilitate coupling reactions, particularly in triazine or amide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution with DCM/EtOAc) or recrystallization to isolate the pure product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring (δ ~3.5–4.0 ppm for N–CH₂ protons), benzoate ester (δ ~3.8–4.0 ppm for OCH₃), and aromatic protons (δ ~7.8–8.2 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (C–O–C) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What common impurities arise during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Byproducts : Unreacted azetidine intermediates or hydrolyzed esters. Mitigate via strict anhydrous conditions and inert atmosphere.
  • Chromatographic Separation : Use preparative HPLC or repeated column chromatography (hexane/EtOAc gradients) to resolve structurally similar impurities .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Software Tools : SHELXL for refining hydrogen-bonding networks and addressing disorder in the azetidine ring .
  • Validation : Cross-check with PLATON or Mercury to identify missed symmetry elements or twinning .
  • Data Collection : High-resolution synchrotron data (≤0.8 Å) to resolve electron density ambiguities .

Q. How does the compound’s conformation influence hydrogen-bonding patterns in crystal structures?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between ester carbonyl and azetidine N–H groups) .
  • Conformational Flexibility : Azetidine puckering (envelope or twisted) alters hydrogen-bond donor/acceptor accessibility. Compare DFT-optimized geometries with experimental data .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Assay Standardization : Control solvent (DMSO concentration ≤1%) and pH (7.4 buffer) to minimize false positives .
  • Structural Analogues : Compare with methyl benzoate derivatives (e.g., triazole or benzothieno-pyrimidine hybrids) to isolate the azetidine’s role in activity .
  • Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from nonspecific aggregation .

Q. How to design structure-activity relationship (SAR) studies for azetidine-containing benzoates?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogues with azetidine replaced by pyrrolidine or piperidine to assess ring size effects .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., azetidine oxygen as a hydrogen-bond acceptor) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(3-azetidinyloxy)methyl]benzoate
Reactant of Route 2
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Methyl 4-[(3-azetidinyloxy)methyl]benzoate

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